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Introduction

(Rac)-Tovinontrine (formerly IMR-687) is a small molecule inhibitor of phosphodiesterase-9
(PDE9).[1][2] Initially investigated for the treatment of sickle cell disease (SCD) and beta-
thalassemia, its development for these indications was discontinued due to a lack of significant
clinical benefit observed in Phase 2b trials.[3][4] The compound is now under investigation for
the treatment of heart failure with preserved and reduced ejection fraction.[5] This guide
provides an objective comparison of Tovinontrine's performance with placebo and discusses its
preclinical comparison with a standard-of-care treatment for sickle cell disease, supported by
available experimental data.

Mechanism of Action

Tovinontrine selectively inhibits PDE9, an enzyme that degrades cyclic guanosine
monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases intracellular levels of
cGMP. In hematological disorders like SCD and beta-thalassemia, elevated cGMP was
hypothesized to induce fetal hemoglobin (HbF) production, reduce inflammation, and improve
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blood flow. In the context of heart failure, increased cGMP is thought to play a role in
vasodilation and the regulation of blood pressure.
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Caption: Workflow of the Ardent Phase 2b clinical trial.

Clinical Trial Data: Beta-Thalassemia (Forte Trial)

The Forte trial was a Phase 2b, randomized, double-blind, placebo-controlled study assessing
the safety and efficacy of Tovinontrine in adult patients with beta-thalassemia.

Quantitative Data Summary: Forte Trial

Interim results from the Forte trial showed no meaningful benefit in transfusion burden for
transfusion-dependent patients or improvement in most disease-related biomarkers for non-
transfusion-dependent patients in the Tovinontrine groups compared to placebo.

Experimental Protocol: Forte Trial (NCT04411082)

o Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.

o Participants: Adult patients with beta-thalassemia (both transfusion-dependent and non-
transfusion-dependent).

 Intervention: Patients were randomized to receive placebo, a low dose, or a high dose of
Tovinontrine.

o Primary Objective: To evaluate the safety and tolerability of Tovinontrine.

» Efficacy Endpoints: Reduction in transfusion burden for transfusion-dependent patients and
changes in hemoglobin levels for non-transfusion-dependent patients.
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Preclinical Comparison with Standard of Care:
Sickle Cell Disease

A preclinical study in a mouse model of sickle cell disease compared the effects of IMR-687
(Tovinontrine) with hydroxyurea, a standard-of-care treatment for SCD.

linical : e : | ea

Outcome Measure (in SCD

Tovinontrine (IMR-687) Hydroxyurea
mouse model)
Reduction in Red Blood Cell Greater than physiological
Sickling doses of hydroxyurea
Reduction in Immune Cell Greater than physiological
Activation doses of hydroxyurea
Myelotoxicity Not observed A known side effect

This preclinical evidence suggested that Tovinontrine could be a potentially safer and more
effective oral alternative to hydroxyurea. However, these promising preclinical findings did not
translate into significant clinical benefit in the Phase 2b Ardent trial.

Ongoing Research: Heart Failure

Tovinontrine is currently being investigated for the treatment of heart failure with both preserved
ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).

Clinical Trial Protocol: Cycle-2-PEF Trial (NCT06215586)

o Study Design: A Phase 2, randomized, double-blind, placebo-controlled clinical study.
 Participants: Patients with chronic heart failure with preserved ejection fraction.
 Intervention: Tovinontrine compared to placebo.

e Primary Endpoint: Change in plasma NT-proBNP levels from baseline to week 12.

Quantitative results from this and other ongoing heart failure trials are not yet available.
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Conclusion

The development of (Rac)-Tovinontrine for sickle cell disease and beta-thalassemia was
halted due to a lack of efficacy in Phase 2b clinical trials, despite promising preclinical data.
The comparison with placebo in these trials did not demonstrate a statistically significant
clinical benefit on the primary endpoints. While preclinical studies suggested advantages over
the standard-of-care drug hydroxyurea in a mouse model of SCD, these were not validated in
human clinical trials. The ongoing investigation of Tovinontrine in the context of heart failure will
provide further insights into its therapeutic potential in a different disease area. Researchers
and drug development professionals should consider the totality of this evidence when
evaluating PDE9 inhibitors as a therapeutic class.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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